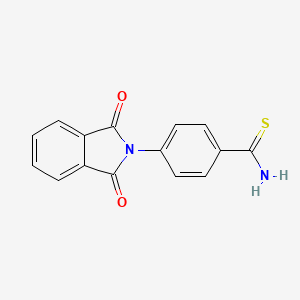

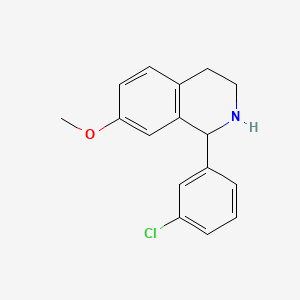

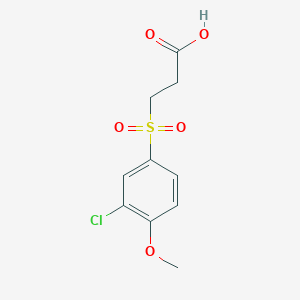

![molecular formula C10H9BrN2 B3033368 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine CAS No. 1018603-14-9](/img/structure/B3033368.png)

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine

Übersicht

Beschreibung

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom and a cyclopropyl group on the imidazo[1,5-a]pyridine core suggests potential for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, in one study, the formation of 3-bromoimidazopyridines was facilitated by a one-pot tandem cyclization/bromination process in ethyl acetate, using tert-butyl hydroperoxide (TBHP) without the need for a base. This method could potentially be adapted for the synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

While the specific molecular structure of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is not detailed in the provided papers, related compounds have been characterized using techniques such as NMR spectroscopy and X-ray crystallography. These methods allow for the elucidation of the molecular structure and confirmation of the substitution pattern on the imidazo[1,5-a]pyridine core .

Chemical Reactions Analysis

The bromine atom on the imidazo[1,5-a]pyridine ring is a reactive site that can participate in further chemical transformations. For example, the bromine could be displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The cyclopropyl group could also undergo ring-opening reactions under certain conditions, providing access to a range of derivatives for further chemical exploration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine would likely include moderate solubility in organic solvents due to the presence of the heterocyclic and halogenated components. The compound's stability, melting point, and boiling point would be influenced by the bromine and cyclopropyl substituents. The electronic properties, such as the electron distribution and potential sites for electrophilic attack, could be inferred from density functional theory (DFT) calculations, as performed for related compounds .

Case Studies and Applications

Although no specific case studies for 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine are mentioned, related imidazo[1,5-a]pyridine derivatives have been investigated for their potential biological activities. For instance, some derivatives have been studied as tyrosyl-tRNA synthetase inhibitors, which could have implications in the development of new antibacterial agents . Additionally, the synthesis of new polyheterocyclic systems derived from related compounds suggests potential applications in the discovery of new drugs with diverse pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Polyheterocyclic Ring Systems

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine derivatives have been used as precursors for constructing new polyheterocyclic ring systems. These compounds show potential in developing new chemical entities with diverse structural frameworks, which could be significant in medicinal chemistry and materials science (Abdel‐Latif et al., 2019).

Metal-Catalyzed Cross-Coupling Reactions

The compound has been utilized in metal-catalyzed cross-coupling reactions. This application is crucial for synthesizing diarylated imidazo[1,5-a]pyridines, which are important in the development of fluorescent materials and potential pharmaceutical compounds (Shibahara et al., 2009).

Ionic Liquid Promoted Synthesis

Ionic liquids have been employed in the synthesis of related 3-aminoimidazo[1,2-a]pyridines, demonstrating an environmentally friendly and efficient method for producing these compounds. This approach highlights the importance of green chemistry in synthesizing complex heterocyclic compounds (Shaabani et al., 2006).

Synthesis of Analgesic and Anti-Inflammatory Agents

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine derivatives have been used in the synthesis of compounds with potential analgesic and anti-inflammatory activities. This application is significant in the development of new therapeutic agents (Chamakuri et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (BCIP) is a heterocyclic compound that belongs to the class of imidazopyridines. Imidazopyridines are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

They have been used in the development of various drugs and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Eigenschaften

IUPAC Name |

1-bromo-3-cyclopropylimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRGLMSPLUGYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C3N2C=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

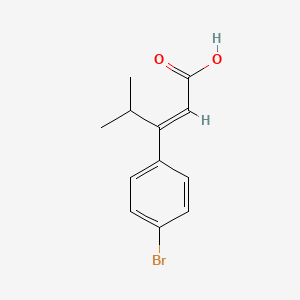

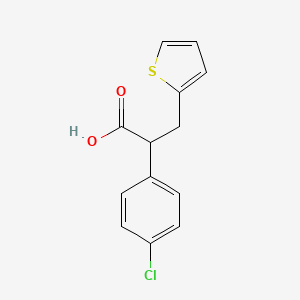

![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)

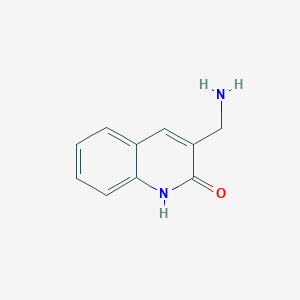

![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)

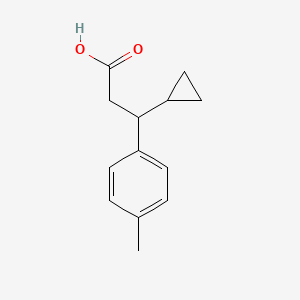

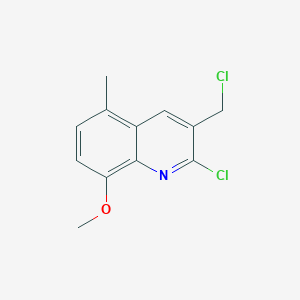

![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)

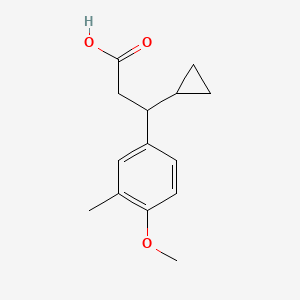

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033302.png)

![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)